

# Technical Monograph: O-Cyclohexylhydroxylamine

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## Compound of Interest

Compound Name: O-cyclohexylhydroxylamine

CAS No.: 4759-21-1

Cat. No.: B1353468

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CAS Number: 4759-21-1 (Free Base) | Molecular Formula: C<sub>6</sub>H<sub>13</sub>NO<sup>[1]</sup>

## Executive Summary & Core Identity

**O-Cyclohexylhydroxylamine** (also known as cyclohexioxyamine) is a specialized alkoxyamine building block used primarily to introduce the cyclohexyl-alkoxy moiety into pharmaceutical and agrochemical scaffolds.<sup>[1]</sup> Unlike its structural isomer N-cyclohexylhydroxylamine (CAS 2211-64-5), which acts as a nucleophilic amine/hydroxylamine hybrid, the O-isomer is exclusively used to generate O-alkyloximes (via condensation with carbonyls) or N-alkoxyamides (via acylation).<sup>[1]</sup>

Its primary utility lies in the high hydrolytic stability of the resulting C=N-O-R linkage, which serves as a bioisostere for ketones or unstable imines in drug design.

## Identity Matrix

Property	Data
Chemical Name	O-Cyclohexylhydroxylamine
CAS Number (Free Base)	4759-21-1
CAS Number (HCl Salt)	Not widely indexed; typically prepared in situ or cited as 4759-21-1 HCl
Common Isomer (Avoid Confusion)	N-Cyclohexylhydroxylamine (CAS 2211-64-5)
Molecular Weight	115.17 g/mol
SMILES	<chem>C1CCCCC1ON</chem>
Appearance	Colorless oil (Free base) / White crystalline solid (HCl salt)

## Chemical Properties & Reactivity Profile

The reactivity of **O-cyclohexylhydroxylamine** is defined by the alpha-effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen lone pair. However, the bulky cyclohexyl group introduces significant steric demand compared to methoxyamine or ethoxyamine.

- Nucleophilicity: High (Alpha-effect enhanced).
- Basicity: Lower than cyclohexylamine (pKa ~4.5–5.0 for the conjugate acid).
- Stability: Free base is prone to oxidation; typically stored as the hydrochloride salt.

## Critical Reactivity Pathways<sup>[1]</sup>

- Oxime Ether Formation: Reacts rapidly with aldehydes/ketones under acidic catalysis to form stable oxime ethers ( ).
- Amide Coupling: Reacts with activated carboxylic acids (EDC/NHS esters) to form hydroxamic acid derivatives ( ).

).[1]

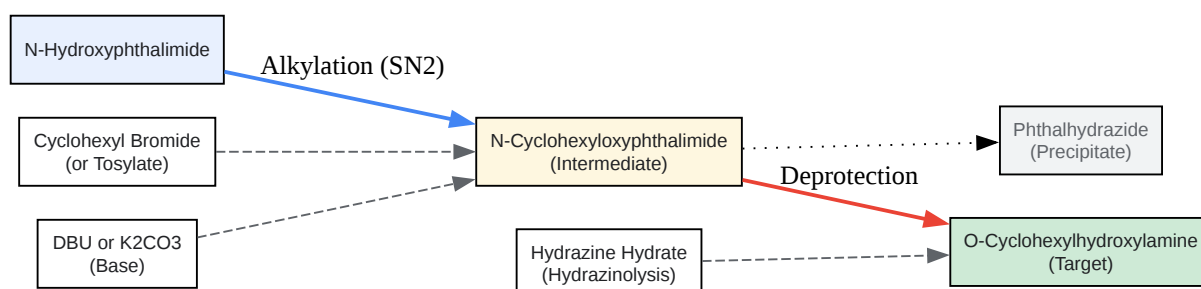
- Electrophilic Amination: Can act as an aminating agent for carbanions in specialized conditions (e.g., Grignard reagents), though less common.

## Synthesis & Manufacturing

The synthesis of **O-cyclohexylhydroxylamine** is non-trivial due to the need to prevent N-alkylation.[1] The industry-standard protocol utilizes a Gabriel Synthesis modification involving N-hydroxyphthalimide.[1]

### Mechanistic Pathway (Graphviz)

The following diagram illustrates the phthalimide protection strategy, which ensures exclusive O-alkylation.



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Caption: Selective synthesis via N-hydroxyphthalimide alkylation prevents over-alkylation and ensures O-selectivity.

### Detailed Protocol: Phthalimide Route

Reference: Adapted from Grochowski & Jurczak, *Synthesis* 1976.

#### Step 1: Alkylation

- Dissolve N-hydroxyphthalimide (1.0 eq) and cyclohexyl bromide (1.2 eq) in DMF.

- Add DBU (1.2 eq) dropwise at 0°C.
- Heat to 60°C for 4–6 hours.
- Precipitate in cold water, filter, and dry to obtain N-cyclohexyloxophthalimide.

#### Step 2: Hydrazinolysis (Deprotection)

- Suspend the intermediate in ethanol.
- Add hydrazine hydrate (1.1 eq) cautiously (exothermic).
- Reflux for 1 hour. A white precipitate (phthalhydrazide) will form.
- Cool, filter off the byproduct.
- Concentrate the filtrate. Acidify with HCl/dioxane to precipitate **O-cyclohexylhydroxylamine** hydrochloride.

## Applications in Drug Discovery

**O-Cyclohexylhydroxylamine** is a "privileged structure" installer.[1] It is used to modulate lipophilicity and metabolic stability.

### A. GPR40 Agonists (Diabetes Type 2)

In the development of GPR40 (Free Fatty Acid Receptor 1) agonists, the O-cyclohexyl moiety is often used to mimic the lipophilic tail of fatty acids while introducing a polar "head" group via the oxime linkage.

- Mechanism: The alkoxyamine reacts with a formyl-substituted biaryl scaffold to create an oxime ether linker.[1] This linker provides rotational constraint and resistance to P450 oxidation compared to a standard ether or alkyl chain.[1]

### B. Agrochemicals (Herbicides)

Used in the synthesis of thiadiazole carboxamides.[2] The bulky cyclohexyl group prevents rapid degradation in soil while maintaining receptor fit in specific plant enzymes.

## C. Bioconjugation (Aldehyde Tagging)

While less common than amino-oxy PEGylation, **O-cyclohexylhydroxylamine** is used in "structure-activity relationship" (SAR) studies to cap aldehyde-tagged proteins or peptides to assess the impact of hydrophobic bulk on binding affinity.[1]

### Experimental Protocol: Oxime Ether Formation

Objective: Condensation of **O-cyclohexylhydroxylamine** with a ketone substrate (General Procedure).

Reagents:

- Ketone Substrate (1.0 mmol)
- **O-Cyclohexylhydroxylamine** HCl (1.2 mmol)[1]
- Pyridine (2.0 mmol) or Sodium Acetate (2.0 mmol)
- Solvent: Ethanol or Methanol (5 mL)

Procedure:

- Dissolution: Dissolve the ketone in ethanol at room temperature.
- Addition: Add **O-cyclohexylhydroxylamine** HCl followed by the base (Pyridine/NaOAc).
- Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (the oxime is usually less polar than the ketone).
- Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove excess pyridine/hydroxylamine), then brine.
- Purification: Dry over MgSO<sub>4</sub> and concentrate. Most oxime ethers crystallize upon standing or can be purified via silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

- NMR: Look for the disappearance of the carbonyl carbon in  $^{13}\text{C}$  NMR ( $>190$  ppm) and the appearance of the oxime carbon ( $\sim 150$ - $160$  ppm).
- MS: Product mass should be  $M + 113$  (mass of cyclohexyl-N-O fragment minus oxygen) relative to the ketone? Correction: Mass is  $M(\text{ketone}) - 16 (\text{O}) + 114 (\text{NH-O-Cy}) = M + 98$ .<sup>[1]</sup>

## Safety & Handling (MSDS Highlights)

- Hazards: **O-Cyclohexylhydroxylamine** is an irritant to eyes and skin.<sup>[1]</sup> As a hydroxylamine derivative, it should be treated as a potential mutagen.
- Stability: The free base is unstable and can decompose; always store as the hydrochloride salt at  $-20^\circ\text{C}$  under inert atmosphere (Argon/Nitrogen).
- Incompatibility: Avoid strong oxidizing agents (risk of N-oxide or nitroso formation) and acyl chlorides (unless amide formation is intended).

## References

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## Sources

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